(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016578
InChI: InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3;1H
SMILES:
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18016578

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name (5-tert-butyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3;1H
Standard InChI Key DGBPYSSNQKCEIN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=NO1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered oxazole ring containing both nitrogen and oxygen atoms. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) is attached at the 5-position of the ring, while the methanamine (CH2NH2\text{CH}_2\text{NH}_2) substituent occupies the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological testing .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC8H15ClN2O\text{C}_8\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight190.67 g/mol
CAS Number1233946-81-0
SMILES NotationCC(C)(C)c1cc(CN)no1.Cl
IUPAC Name(5-tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride

Synthesis and Optimization Strategies

General Synthetic Pathways

Synthesis typically involves cyclization reactions, a common approach for oxazole derivatives. While specific protocols for this compound are proprietary, analogous routes utilize:

  • Precursor Assembly: Condensation of nitriles with β-ketoamines or α-halo ketones.

  • Cyclization: Acid- or base-catalyzed ring closure under controlled temperatures (80–120°C) .

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Industrial-Scale Production Challenges

Industrial synthesis requires optimizing yield and purity. Challenges include:

  • Steric Hindrance: The tert-butyl group may slow reaction kinetics, necessitating elevated temperatures or catalysts.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures is employed to achieve >95% purity .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey SubstituentPotential Application
(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochlorideC8H15ClN2O\text{C}_8\text{H}_{15}\text{ClN}_2\text{O}tert-butylHDAC inhibition
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochlorideC10H10Cl2N2O\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}2-chlorophenylAntimicrobial agents
1-(1,2-Oxazol-3-yl)methanamine hydrochlorideC4H7ClN2O\text{C}_4\text{H}_7\text{ClN}_2\text{O}Unsubstituted oxazoleChemical synthesis intermediate

The tert-butyl group in (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride enhances steric bulk and lipophilicity, potentially improving blood-brain barrier penetration compared to phenyl-substituted analogs .

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